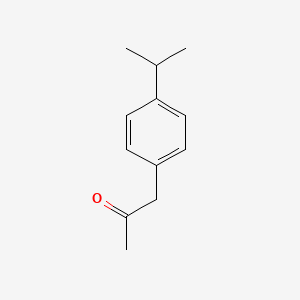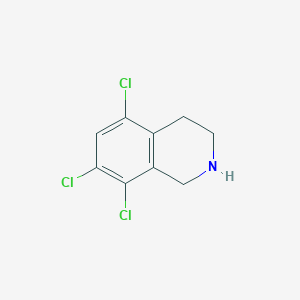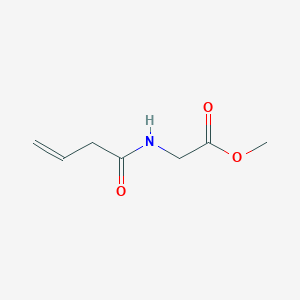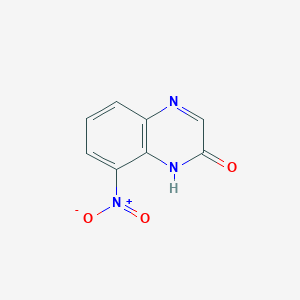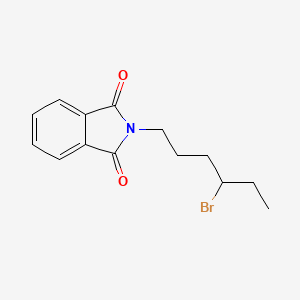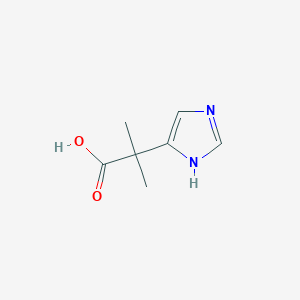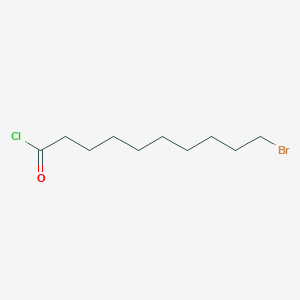
10-Bromodecanoyl chloride
Vue d'ensemble
Description
10-Bromodecanoyl chloride: is an organic compound with the molecular formula C10H18BrClO . It is a derivative of decanoic acid, where the terminal hydrogen atom of the decanoic acid chain is replaced by a bromine atom, and the carboxylic acid group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Bromodecanoyl chloride can be synthesized through the following steps:
Bromination of Decanoic Acid: Decanoic acid is first brominated to form 10-bromodecanoic acid. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3).
Conversion to Acyl Chloride: The 10-bromodecanoic acid is then converted to this compound by reacting it with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Bromodecanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The compound can be reduced to 10-bromodecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 10-bromodecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under controlled conditions.
Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
10-Bromodecanol: Formed from reduction reactions.
10-Bromodecanoic Acid: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Chemistry: 10-Bromodecanoyl chloride is used as an intermediate in organic synthesis. It is employed in the preparation of various functionalized compounds, including surfactants, polymers, and pharmaceuticals.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce bromine atoms into these molecules, which can then be used for labeling or cross-linking studies.
Medicine: The compound is used in the synthesis of bioactive molecules and drug candidates. It serves as a building block for the development of new pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the manufacture of agrochemicals and materials for coatings and adhesives.
Mécanisme D'action
The mechanism of action of 10-bromodecanoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine atom in the molecule can also participate in halogenation reactions, further expanding its reactivity profile.
Molecular Targets and Pathways:
Nucleophilic Substitution: The acyl chloride group targets nucleophiles, leading to the formation of amides, esters, and thioesters.
Halogenation: The bromine atom can participate in halogenation reactions, modifying the structure and reactivity of the target molecules.
Comparaison Avec Des Composés Similaires
10-Chlorodecanoyl Chloride: Similar structure but with a chlorine atom instead of a bromine atom. It has similar reactivity but different physical properties.
10-Iododecanoyl Chloride: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
10-Bromodecanoic Acid: The carboxylic acid counterpart of 10-bromodecanoyl chloride. It is less reactive but can be converted to the acyl chloride.
Uniqueness: this compound is unique due to its combination of an acyl chloride group and a bromine atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
10-bromodecanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrClO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLCFQNDDOKXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)Cl)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501680 | |
| Record name | 10-Bromodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73674-11-0 | |
| Record name | 10-Bromodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


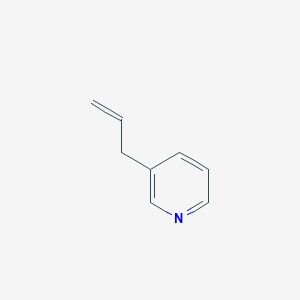
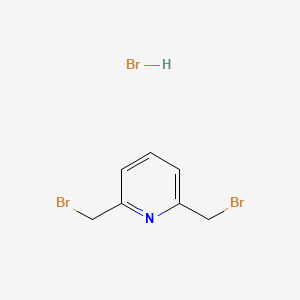

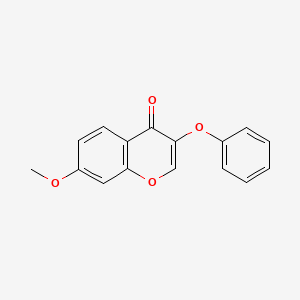
![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)
